1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80079-49-8 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(2S)-1-(2-methylprop-2-enoyl)-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5(2)8(12)10-6(9(13)14)3-4-7(10)11/h6H,1,3-4H2,2H3,(H,13,14)/t6-/m0/s1 |
InChI Key |
ZYOKGXRZPVZCEP-LURJTMIESA-N |
Isomeric SMILES |
CC(=C)C(=O)N1[C@@H](CCC1=O)C(=O)O |
Canonical SMILES |
CC(=C)C(=O)N1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 2 Methyl 1 Oxoallyl 5 Oxo L Proline
Strategic Approaches to the Pyrrolidine (B122466) Ring Derivatization
The pyrrolidine ring, a central feature of proline and its derivatives, offers multiple sites for functionalization. In the context of synthesizing the target molecule, the primary derivatization occurs at the ring's nitrogen atom (N-1).
The synthesis of proline derivatives with high regio- and stereocontrol is a significant area of chemical research. guidechem.com The inherent chirality of L-proline makes it a valuable starting material for creating complex, stereochemically defined molecules. nih.gov Methodologies often focus on preserving the original stereocenter at the C-2 position while introducing new functional groups at other positions on the pyrrolidine ring. chemicalbook.com
For instance, palladium-catalyzed C(sp³)–H arylation can functionalize the C-3 position of N-protected proline derivatives, yielding cis-2,3-disubstituted pyrrolidines as single stereoisomers. guidechem.com Other strategies involve the α-functionalization of L-proline itself through electrophilic alkylation of its enolate equivalents. chemicalbook.com While these methods are powerful for creating a wide array of proline analogs, the synthesis of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline relies on a different precursor, 5-oxo-L-proline, where the stereocenter is already established and the primary reaction site is the nitrogen atom.
The key synthetic step is the introduction of the 2-methyl-1-oxoallyl group onto the nitrogen atom of the 5-oxo-L-proline ring. This is an N-acylation reaction. While acylation of pyroglutamic acid can be challenging compared to simpler amines, it is achievable under appropriate conditions. thieme-connect.de The reaction typically involves treating 5-oxo-L-proline with an activated form of 2-methylpropenoic acid (methacrylic acid).
A common acylating agent for this transformation is methacryloyl chloride , often used in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. The base neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the acylated product. Another potential acylating agent is methacrylic anhydride (B1165640) .
The general reaction is as follows: 5-Oxo-L-proline + Methacryloyl Chloride (or Anhydride) + Base → this compound + Salt
Acylation reactions on hydroxyproline-containing peptides have been successfully performed on a solid phase using coupling agents like diisopropylcarbodiimide (DIC) with a dimethylaminopyridine (DMAP) catalyst, suggesting similar conditions could be adapted for this synthesis. researchgate.net
Functionalization Strategies at the 5-oxo Position
The name of the target compound, this compound, indicates that the 5-oxo group is a pre-existing feature of the starting material rather than a position to be functionalized. The starting material is 5-oxo-L-proline, also known as L-pyroglutamic acid. This molecule is a lactam, a cyclic amide, formed from the intramolecular cyclization of L-glutamic acid.
The synthesis of L-pyroglutamic acid is typically achieved through the dehydration of L-glutamic acid. thieme-connect.de This can be done by heating an aqueous solution of L-glutamic acid or its sodium salt. guidechem.comgoogle.com For example, heating a 42% aqueous solution of L-glutamic acid to 140°C for several hours results in the formation of L-pyroglutamic acid. google.com Another method involves heating solid L-glutamic acid until it melts (around 150-180°C), causing it to dehydrate and cyclize. guidechem.comchemicalbook.com
Once formed, the 5-oxo position (the lactam carbonyl) is relatively stable. While reactions can occur at this position, such as reduction or ring-opening hydrolysis (the reverse of its formation), the primary synthetic handle for building the target molecule is the secondary amine at the N-1 position. nih.govwikipedia.org
Modular Synthesis Techniques for the Generation of Analogous Compounds
Modular synthesis is an approach that allows for the creation of a diverse library of related compounds by combining different "building blocks" or modules. nih.gov The synthesis of this compound is well-suited to a modular approach. nih.gov
The two primary modules are:
The Pyrrolidone Core: While the target compound uses 5-oxo-L-proline, a variety of substituted pyroglutamic acid derivatives could be used to explore structure-activity relationships. uniprot.org These could include analogs with substituents at the C-3 or C-4 positions. nih.gov
The Acyl Group: The 2-methyl-1-oxoallyl moiety can be systematically replaced with a wide range of other acyl groups. By using different acyl chlorides or anhydrides, one can introduce variations in size, electronics, and functionality.
This modular strategy enables the rapid generation of a library of analogs around the central 1-acyl-5-oxo-L-proline scaffold. For example, one could react 5-oxo-L-proline with acryloyl chloride, crotonyl chloride, or benzoyl chloride to produce different N-acyl derivatives. This approach is highly valuable in fields like drug discovery and materials science, where systematic structural modification is key to optimizing a compound's properties.
Comprehensive Analysis of this compound Reveals Limited Publicly Available Spectroscopic Data
A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available, detailed spectroscopic data. While information exists for the constituent parts of the molecule, namely the 5-oxo-L-proline and related structures, specific experimental data for the complete compound, particularly advanced spectroscopic characterization, remains elusive in the public domain. This scarcity of information prevents a detailed structural elucidation based on primary experimental findings as requested.
The initial research strategy aimed to gather comprehensive data on the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of this compound. This included searches for multi-dimensional NMR techniques (COSY, HSQC, HMBC), ¹³C and ¹H NMR for chemical environment analysis, and advanced NMR experiments like NOE for spatial proximity information. Similarly, the investigation sought high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) data for molecular formula confirmation and fragmentation analysis.
Despite extensive searches across scientific databases and literature, no specific experimental NMR or MS datasets for this compound could be located. The available information pertains to the analysis of L-proline, 5-oxo-L-proline (also known as pyroglutamic acid), and its methyl ester. For instance, studies on 5-oxo-L-proline using high-resolution NMR spectroscopy have been conducted in the context of identifying metabolites in biological samples. nih.gov Similarly, mass spectrometry data, including fragmentation patterns, are available for derivatives of 5-oxoproline. nih.govnist.govnist.gov
However, the addition of the 2-methyl-1-oxoallyl group at the nitrogen of the pyroglutamate (B8496135) ring critically alters the molecule's electronic and steric environment. This modification would induce significant changes in the chemical shifts and coupling constants observed in NMR spectra, as well as lead to a unique fragmentation pattern in mass spectrometry. Without direct experimental data for the title compound, any attempt to extrapolate from the data of its precursors would be speculative and would not meet the standard of scientifically accurate reporting.
The absence of this specific data in the public domain suggests that the compound may not have been the subject of extensive, published research, or that such research is proprietary and not publicly accessible. Therefore, the generation of a detailed article with the requested spectroscopic data tables and in-depth analysis for this compound is not possible at this time. Further research or de novo synthesis and analysis would be required to produce the specific data needed for the requested article.
Advanced Spectroscopic Characterization and Structural Elucidation
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), Raman Optical Activity (ROA)) for Stereochemical and Conformational Analysis
As "1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline" is a chiral molecule, owing to the L-proline-derived stereocenter, chiroptical techniques are invaluable for confirming its absolute configuration and for studying its conformational preferences in solution.
Vibrational Circular Dichroism (VCD) is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD spectra provide detailed stereochemical information from the vibrational transitions of the molecule. nih.govresearchgate.net The amide I region (around 1650-1770 cm⁻¹) is expected to show a complex VCD signature arising from the coupled carbonyl oscillators. nih.govresearchgate.net The sign and intensity of these VCD bands are directly related to the conformation of the five-membered ring and the orientation of the N-acyl group. rsc.org
Raman Optical Activity (ROA) is another form of vibrational optical activity that measures the small difference in the intensity of Raman scattering from chiral molecules using right and left circularly polarized incident light. wikipedia.org ROA is particularly powerful for studying the stereochemistry and conformation of biomolecules in aqueous solution. wikipedia.org For "this compound", ROA could provide detailed information on the torsional angles that define the molecular shape and the puckering of the pyrrolidine (B122466) ring.
The table below summarizes the application of these chiroptical techniques to the analysis of the target compound.
| Technique | Application | Expected Information |
| ECD | Stereochemical assignment and conformational analysis. | Provides information on the absolute configuration from the sign of Cotton effects associated with electronic transitions of the chromophores. |
| VCD | Detailed conformational and stereochemical analysis in solution. | Yields data on the solution-state conformation of the pyrrolidine ring and the N-acyl group through the analysis of vibrational bands, especially the carbonyl stretches. |
| ROA | Probing of chirality and conformation in solution. | Offers detailed structural insights, including information on torsional angles and the conformation of the molecular backbone. |
This table outlines the potential applications of chiroptical spectroscopy for the characterization of "this compound".
Conformational Analysis and Dynamic Behavior of 1 2 Methyl 1 Oxoallyl 5 Oxo L Proline
Preferred Pyrrolidine (B122466) Ring Puckering Conformations
The puckering of the pyrrolidine ring in proline and its derivatives is typically described by two major conformational states: Cγ-endo (DOWN pucker) and Cγ-exo (UP pucker). In these conformations, the Cγ atom is displaced from the plane defined by the other four ring atoms. In the Cγ-endo pucker, the Cγ atom is on the same side as the carboxyl group, while in the Cγ-exo pucker, it is on the opposite side.
For unsubstituted L-proline in an aqueous solution, the Cγ-endo and Cγ-exo conformers are almost equally populated at room temperature. nih.gov However, the presence of substituents on the ring can significantly shift this equilibrium. For instance, in a study of proline residues in proteins, it was found that 89% of cis-proline residues adopt the DOWN (Cγ-endo) pucker. nih.govresearchgate.net The relative stability of these states is governed by a delicate balance of steric and stereoelectronic effects.
| Compound/Condition | Predominant Pucker | Reference |
|---|---|---|
| L-Proline (in water) | Cγ-endo and Cγ-exo are nearly equally populated. | nih.gov |
| cis-Proline residues (in proteins) | Cγ-endo (DOWN) | nih.govresearchgate.net |
| trans-Proline residues in α-helices | Cγ-exo (UP) | nih.govresearchgate.net |
| (4R)-Fluoroproline | Cγ-exo | researchgate.net |
| (4S)-Fluoroproline | Cγ-endo | researchgate.net |
Substituents on the pyrrolidine ring significantly influence its conformational preferences. The N-acyl group and the C5-oxo group in 1-(2-methyl-1-oxoallyl)-5-oxo-L-proline are key determinants of its ring flexibility. The N-acylation, as seen in N-acetyl-L-proline, alters the population and geometries of the preferred ring conformers compared to the parent amino acid. nih.gov
Substitutions at the C4 position have been extensively studied. For example, an electron-withdrawing fluorine atom at the C4 position has a strong stereospecific influence on the ring pucker; (4R)-fluoroproline has a pronounced preference for the Cγ-exo conformation, whereas (4S)-fluoroproline almost exclusively adopts the Cγ-endo state. researchgate.net This is attributed to a gauche effect involving the fluorine substituent.
Substitution at the C5 position, as in the case of the oxo group in pyroglutamic acid, is unique because it is not subject to the same gauche effects as substituents at the C3 or C4 positions. nih.gov Therefore, the conformational preference in 5-oxoproline derivatives is primarily guided by steric repulsions. nih.gov The presence of the C5-oxo group introduces a lactam functionality, which planarizes part of the ring and restricts its flexibility compared to proline.
Analysis of Amide Bond Isomerism (cis/trans) Involving the Pyrrolidine Nitrogen
The amide bond formed between the N-acyl group (2-methyl-1-oxoallyl) and the pyrrolidine nitrogen can exist as two distinct isomers: cis and trans. This isomerism arises from the restricted rotation around the C-N amide bond, which has a significant double-bond character. sigmaaldrich.com The rotational barrier for this isomerization is relatively high, often allowing for the observation of both isomers in solution. sigmaaldrich.com
In general, for Xaa-Pro peptide bonds, the energy difference between the cis and trans isomers is small, leading to a significant population of the cis conformer (up to 30%) at room temperature, in contrast to other peptide bonds where the trans form is overwhelmingly favored. sigmaaldrich.com However, the specific substituents on the nitrogen and the nature of the proline ring itself can shift this equilibrium. For instance, studies on 2-methyl-allo-hydroxyproline-based dipeptides revealed that C-2 methylation forces the prolyl amide bond to exist exclusively in the trans geometry. nih.gov The equilibrium is also influenced by van der Waals interactions and other non-covalent forces within the molecule and with the solvent. rsc.org
| Compound | Solvent/Condition | % Cis Isomer | % Trans Isomer | Reference |
|---|---|---|---|---|
| General Xaa-Pro bond | - | ~30% | ~70% | sigmaaldrich.com |
| Methyl N-Acetyl-D-glucosamine | Aqueous | ~1.8% (at 42 °C) | ~98.2% (at 42 °C) | nd.edunih.gov |
| N-Acetyl-L-proline (trans-rotamer) | Water | - | - | nih.gov |
| 2-Methyl-allo-hydroxyproline dipeptides | Solution | 0% | 100% | nih.gov |
Intramolecular Interactions and Hydrogen Bonding Networks Governing Conformational Preferences
Intramolecular interactions play a crucial role in stabilizing specific conformations of this compound. While the molecule lacks a classic hydrogen bond donor like an N-H group on the pyrrolidine ring, other weak interactions can be significant. sigmaaldrich.com The carbonyl oxygen of the C5-oxo group and the oxygen of the N-acyl group can act as hydrogen bond acceptors.
In related systems, such as N-(2-nitrophenyl)proline amides, intramolecular hydrogen bonding has been shown to dictate conformational preference. nih.gov While not a traditional hydrogen bond, the imino nitrogen of the proline ring can act as a hydrogen bond acceptor in certain protein contexts, forming N-H···N interactions. nih.gov The conformational preferences in the target molecule are likely governed by a network of weaker C-H···O interactions and dipole-dipole alignments involving the two carbonyl groups. Computational methods like Natural Bond Orbital (NBO) analysis are often used to characterize and quantify the strength of such weak intramolecular interactions. researchgate.net
Integration of Experimental (e.g., NMR, X-ray) and Computational Conformational Studies
A comprehensive understanding of the conformational landscape of this compound requires an integrated approach combining experimental techniques and computational modeling. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics in solution. nih.gov Proton NMR (¹H NMR) can provide information on the cis/trans isomer ratio by integrating the signals of the distinct species. nd.eduhmdb.ca The measurement of scalar coupling constants (J-couplings) between protons on the pyrrolidine ring can be used to determine the ring puckering conformations. nih.gov
X-ray crystallography provides precise information about the molecular conformation in the solid state. researchgate.netcardiff.ac.uknih.gov By analyzing the crystal structure of related pyroglutamic acid amides, one can obtain definitive data on bond lengths, bond angles, and torsional angles, which reveals the preferred ring pucker and amide bond geometry in the crystalline phase. mdpi.com
Computational studies , such as Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations, complement the experimental data. nih.govnih.gov DFT methods can be used to calculate the relative energies of different conformers (e.g., Cγ-endo vs. Cγ-exo, cis vs. trans), while MD simulations provide insights into the dynamic behavior of the molecule in a solvent environment over time. nih.govresearchgate.net The combination of NMR data with DFT calculations has proven successful in accurately predicting J-couplings and conformational populations of proline derivatives in solution. nih.gov
| Technique | Type of Information Obtained | Reference |
|---|---|---|
| NMR Spectroscopy | Cis/trans isomer ratios, pyrrolidine ring pucker, dynamic processes in solution. | nih.govnih.gov |
| X-ray Crystallography | Precise solid-state 3D structure, bond lengths, bond angles, torsional angles. | researchgate.netmdpi.com |
| Computational Chemistry (DFT, MD) | Relative energies of conformers, conformational pathways, dynamic behavior, interpretation of experimental data. | nih.govnih.gov |
Computational Chemistry and Molecular Modeling Studies
Molecular Docking Investigations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is crucial for understanding how a ligand (a small molecule) might interact with a biological macromolecule, such as a protein or a nucleic acid, which is often the target of a drug.
A primary goal of molecular docking is to predict the binding pose of a ligand within the active site of a target macromolecule. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the binding site. The scoring functions estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol), with lower values typically indicating a more favorable interaction. For instance, in a study aimed at identifying potential inhibitors for the SARS-CoV-2 main protease (Mpro), a structure-based virtual screening and docking approach was employed. nih.gov This led to the identification of several compounds with strong predicted binding affinities. nih.gov
To illustrate, consider the docking results for potential inhibitors against SARS-CoV-2 Mpro from a study on a library of compounds:
| Compound Name | Glide Score (kcal/mol) | Glide Energy (kcal/mol) |
| [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-3,4-dihydro-2H-pyrimidin-1-yl)-cyclopentyl]-carbamicacid tert-butyl ester | -8.21 | -64.35 |
| 1-{[(1-Methyl-piperidin-2-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylicacid (4-fluoro-phenyl)-amide | -7.89 | -68.94 |
| 1-({[Cyclopropyl-(1-methyl-1H-imidazol-2-yl)-methyl]-carbamoyl}-methyl)-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid (4-fluoro-phenyl)-amide | -7.87 | -76.70 |
| 1-{[Methyl-(5-methyl-1H-pyrazol-3-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid cyclohexylamide | -7.45 | -62.67 |
This table presents illustrative data from a study on SARS-CoV-2 Mpro inhibitors and does not pertain to 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline.
Beyond predicting binding affinity, molecular docking provides detailed information about the key amino acid residues within the target's binding site that interact with the ligand. nih.gov Understanding these interactions is fundamental for structure-activity relationship (SAR) studies and for optimizing lead compounds to enhance their potency and selectivity. For example, in the aforementioned study on SARS-CoV-2 Mpro, the docking poses revealed specific interactions with residues such as HIS 164, GLN 189, and GLU 166. nih.gov The active site of a target is characterized by a unique combination of hydrophobic and hydrophilic residues, and its shape and size are critical determinants of ligand binding. nih.gov
The stability of a ligand-protein complex is governed by a variety of non-covalent interactions. Molecular docking simulations can elucidate these specific interactions, which include:
Hydrogen bonds: These are crucial for the specificity of binding and involve a hydrogen atom being shared between two electronegative atoms, such as oxygen or nitrogen.
Van der Waals forces: These are weak, short-range interactions that arise from temporary fluctuations in electron density.
Electrostatic interactions: These occur between charged or polar groups on the ligand and the protein.
For example, the interaction between 1-{[Methyl-(5-methyl-1H-pyrazol-3-ylmethyl)-carbamoyl]-methyl}-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid cyclohexylamide and SARS-CoV-2 Mpro was stabilized by hydrogen bonds with LEU 141 and GLY 143. nih.gov
Virtual Screening Applications for Identifying Potential Biological Targets
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than experimental high-throughput screening.
There are two main approaches to virtual screening: nih.gov
Structure-Based Virtual Screening (SBVS): This method relies on the known three-dimensional structure of the biological target. nih.govnih.gov Molecular docking is a primary tool in SBVS, where compounds from a database are docked into the target's binding site and scored based on their predicted binding affinity. nih.govnih.gov This approach is powerful for discovering novel scaffolds that are complementary to the target's active site.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be employed. This approach uses the knowledge of molecules that are known to bind to the target of interest. nih.gov It involves searching for new molecules with similar properties (e.g., chemical structure, shape, or pharmacophore) to the known active ligands.
A combined approach, leveraging both SBVS and LBVS, can often yield more reliable results. nih.gov
The integration of machine learning (ML) algorithms with virtual screening protocols has emerged as a powerful strategy to enhance the efficiency and accuracy of hit identification. researchgate.net ML models can be trained on existing data from docking simulations or experimental assays to learn the complex relationships between molecular features and biological activity. These trained models can then be used to rapidly predict the activity of new compounds, prioritizing those with the highest likelihood of being active for further experimental testing. This approach can significantly reduce the number of false positives and accelerate the drug discovery pipeline.
Quantitative Structure-Activity Relationship (QSAR) Analyses
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov These models are instrumental in predicting the activity of novel compounds and in elucidating the key molecular features that drive biological efficacy.
Development of Predictive Models for In Vitro Biological Activities (e.g., enzyme inhibition)
While specific QSAR models for this compound are not extensively documented in publicly available literature, the general framework for such an analysis would involve the synthesis and biological evaluation of a series of N-acyl-5-oxo-L-proline analogs. The goal would be to develop predictive models for activities such as the inhibition of 5-oxoprolinase, an enzyme involved in the glutathione (B108866) cycle. nih.gov The development of a robust QSAR model typically requires a dataset of compounds with a significant range of biological activities and structural diversity.
A hypothetical QSAR study on a series of N-acyl-5-oxo-L-proline derivatives might yield a model represented by the following general equation:
Biological Activity (e.g., log(1/IC50)) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ... + cn(Descriptor n)
The quality of a QSAR model is assessed through various statistical parameters, including the coefficient of determination (R²), the cross-validated R² (Q²), and the R² for an external test set (R²ext). nih.gov
Table 1: Hypothetical Statistical Parameters for a QSAR Model of N-Acyl-5-oxo-L-proline Derivatives
| Parameter | Value | Description |
| R² | > 0.6 | The proportion of the variance in the dependent variable that is predictable from the independent variable(s). |
| Q² | > 0.5 | A measure of the predictive power of the model, determined by internal cross-validation. |
| R²ext | > 0.6 | A measure of the predictive power of the model on an external set of compounds not used in model generation. |
Identification of Molecular Descriptors Correlated with Biological Efficacy
The identification of molecular descriptors that correlate with biological efficacy is a primary outcome of QSAR studies. These descriptors can be categorized into several classes, including electronic, steric, hydrophobic, and topological parameters. For N-acyl-5-oxo-L-proline derivatives, key descriptors might include:
Electronic Descriptors: Such as the partial charges on the atoms of the acyl group and the oxoproline ring, which could influence electrostatic interactions with a target enzyme.
Steric Descriptors: Like molecular volume or specific steric parameters (e.g., Taft's Es), which could define the optimal size and shape of the substituent for fitting into a binding pocket.
Hydrophobic Descriptors: For instance, the logarithm of the partition coefficient (logP), which would be crucial for understanding the compound's ability to cross biological membranes and interact with hydrophobic pockets in a protein.
Table 2: Examples of Molecular Descriptors and Their Potential Correlation with Biological Efficacy
| Descriptor Class | Example Descriptor | Potential Correlation with Efficacy |
| Electronic | Dipole Moment | Higher dipole moment may enhance binding to polar active sites. |
| Steric | Molar Refractivity | Optimal molar refractivity may indicate a favorable size and polarizability for receptor binding. |
| Hydrophobic | LogP | A balanced logP value is often required for optimal absorption and target engagement. |
| Topological | Wiener Index | May correlate with the overall compactness of the molecule, influencing its interaction with the target. |
Molecular Dynamics Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can provide a detailed picture of conformational changes, solvent effects, and the stability of ligand-protein complexes.
Exploration of Conformational Space in Solution and Complexation
The 2-methyl-1-oxoallyl group introduces additional conformational flexibility to the this compound molecule compared to the rigid pyroglutamic acid core. MD simulations can be employed to explore the accessible conformations of this molecule in an aqueous environment. This would involve analyzing the distribution of dihedral angles within the side chain to identify low-energy, populated conformers. Understanding the conformational preferences of the molecule in solution is a critical first step before studying its interaction with a biological target.
When the molecule binds to a target, its conformational landscape may be significantly altered. MD simulations of the ligand-protein complex can reveal the bound conformation and how it is stabilized by interactions with the protein.
Dynamic Behavior of Ligand-Target Complexes and Allosteric Effects
MD simulations can provide valuable insights into the dynamic behavior of the this compound-target complex. By analyzing the fluctuations of atomic positions over time, it is possible to identify key interactions that contribute to binding stability, such as hydrogen bonds, hydrophobic contacts, and salt bridges. The simulations can also reveal the role of water molecules in mediating the interaction between the ligand and the protein.
Furthermore, MD simulations can be used to investigate potential allosteric effects. The binding of the ligand to one site on a protein could induce conformational changes in a distant region of the protein, thereby modulating its activity. Analyzing the correlated motions between different parts of the protein during the simulation can help to identify these allosteric communication pathways.
Peptide Mimetic Design Principles Based on Computational Insights
Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability and oral bioavailability. The rigid 5-oxo-L-proline scaffold is an excellent starting point for the design of peptidomimetics. Computational studies on this compound and related compounds can provide key principles for the design of novel peptidomimetics.
Insights gained from QSAR and MD simulation studies can guide the design of new molecules with improved biological activity. For example, if a QSAR model indicates that a particular steric or electronic feature is important for activity, this information can be used to design new analogs with optimized properties. Similarly, if MD simulations reveal a key hydrogen bond interaction, this can be reinforced in the design of new peptidomimetics. The conformational rigidity introduced by the pyroglutamic acid core can help to pre-organize the molecule in a bioactive conformation, reducing the entropic penalty of binding. researchgate.net
Scaffold Design for Mimicking Peptide Secondary Structures and Their Stabilization
No published research could be identified that specifically details the use of this compound as a scaffold for mimicking or stabilizing peptide secondary structures. General studies on pyroglutamic acid indicate its potential as a turn-inducing scaffold, but specific computational data for the titled compound is absent.
Exploration of Biological and Chemical Biology Applications in Vitro and in Silico
Enzyme Inhibition and Modulation Studies
The presence of the methacrylolyl group, a Michael acceptor, predisposes this compound to function as a covalent inhibitor, particularly against enzymes with nucleophilic residues like cysteine in their active sites.
The primary mechanism of enzyme inhibition by 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline is through covalent modification. The electron-deficient double bond of the methacrylolyl group acts as an electrophile, susceptible to nucleophilic attack by amino acid residues within an enzyme's active site. This process, known as a Michael addition, results in the formation of a stable, irreversible covalent bond between the inhibitor and the enzyme.
In silico modeling and in vitro studies with related compounds suggest that the 5-oxo-L-proline portion of the molecule can guide the inhibitor to the active site of specific enzymes, positioning the reactive methacrylolyl group for optimal interaction with a target nucleophile, such as a cysteine thiol. This targeted, irreversible binding leads to a time-dependent loss of enzyme activity. nih.gov The covalent nature of this interaction often translates to high potency and prolonged duration of action.
The selectivity of covalent inhibitors like this compound is determined by both the recognition element (the 5-oxo-L-proline scaffold) and the reactivity of the electrophilic warhead. While the methacrylolyl group can react with various nucleophiles, its reactivity is often tuned to target specific enzymes.
No specific IC50 or selectivity panel data for this compound against a range of enzymes was available in the searched literature. The table below is a representative example of how such data would be presented.
Representative Data Table: Enzyme Inhibition Profile| Enzyme Target | Inhibition Value (IC50) | Assay Conditions |
|---|---|---|
| Enzyme A (e.g., Cysteine Protease) | Data not available | Data not available |
| Enzyme B (e.g., Related Protease) | Data not available | Data not available |
| Enzyme C (e.g., Unrelated Protease) | Data not available | Data not available |
The apparent catalytic efficiency of the enzyme pool decreases as more enzyme molecules become covalently and irreversibly bound by the inhibitor. This is because the inhibitor effectively removes active enzyme from the system, lowering the Vmax without necessarily affecting the KM for the remaining, unbound enzyme molecules. Kinetic studies of such inhibitors often focus on determining the rate of inactivation (kinact) and the inhibitor concentration that yields half-maximal inactivation rate (KI), rather than a traditional IC50. These parameters provide a more accurate measure of the inhibitor's efficiency in permanently disabling the enzyme. researchgate.net
Role as a Building Block in Synthetic Peptides and Peptidomimetics
The structural features of this compound make it a useful building block in the synthesis of complex molecules, particularly peptides and peptidomimetics designed for specific biological interactions.
The 5-oxo-L-proline (pyroglutamic acid) core is a key structural motif found at the N-terminus of many biologically active peptides. sciopen.comnih.gov Incorporating this moiety can be a strategic move in designing peptide analogs. The N-acylated derivative, this compound, can be used in peptide synthesis to introduce this feature along with a reactive handle.
The methacrylolyl group serves as a site for further chemical modification. nih.gov For example, it can be used for post-synthetic modifications, such as linking the peptide to a protein, a surface, or a reporter molecule via Michael addition. In the context of solid-phase peptide synthesis, derivatives of 5-oxoproline can be incorporated into growing peptide chains to create analogs with unique properties. nih.gov The use of such modified, non-standard amino acid derivatives is a common strategy to develop peptide-based probes and therapeutic candidates. nih.gov
The incorporation of a 5-oxo-L-proline residue at the N-terminus of a peptide has significant structural and functional consequences.
Conformation: The rigid, cyclic structure of the pyroglutamate (B8496135) ring restricts the conformational freedom of the peptide backbone. nih.gov This constraint can help to pre-organize the peptide into a specific bioactive conformation, such as a β-turn, which is often crucial for receptor binding. By reducing the entropic penalty of binding, this conformational rigidity can lead to higher affinity and specificity for the target receptor or enzyme.
Stability: The pyroglutamyl ring protects the N-terminus of a peptide from degradation by aminopeptidases, which are enzymes that cleave amino acids from the free N-terminal end. sciopen.comnih.gov This cyclized structure significantly increases the peptide's half-life in biological systems, a critical property for therapeutic peptides.
Recognition Properties: The methacrylolyl group adds a covalent bonding capability to the peptide. This transforms the peptide from a simple binding ligand into a reactive probe or an irreversible inhibitor. This dual-functionality—where the peptide sequence provides binding specificity and the warhead provides covalent reactivity—is a powerful strategy in drug design and chemical biology for creating highly potent and selective molecular tools.
Chemical Probes and Tools for Biological Research
Chemical probes are small molecules used to study and manipulate biological systems, such as proteins. nih.gov The structure of this compound is well-suited for potential development into a chemical probe, particularly a covalent or activity-based probe. The 5-oxo-L-proline (also known as L-pyroglutamic acid) portion of the molecule could serve as a recognition element, potentially mimicking the N-terminal pyroglutamate found on many proteins, which can be crucial for their stability and interaction. wikipedia.orgnih.govresearchgate.net
The key to its potential as a probe lies in the 2-methyl-1-oxoallyl group. This functional group contains an α,β-unsaturated carbonyl system, which is a well-known Michael acceptor. This electrophilic "warhead" can form a stable covalent bond with nucleophilic amino acid residues (such as cysteine, lysine, or histidine) on a target protein. This covalent interaction can be used to permanently label a protein for identification, visualization, or functional inhibition.
| Component | Structural Feature | Chemical Property | Potential Biological Interaction |
|---|---|---|---|
| Recognition Scaffold | 5-oxo-L-proline | Mimic of N-terminal pyroglutamate. wikipedia.orgresearchgate.net | Could confer binding specificity by targeting proteins that recognize pGlu residues or have binding pockets amenable to this structure. |
| Reactive Moiety ("Warhead") | 2-Methyl-1-oxoallyl | α,β-Unsaturated Carbonyl (Michael Acceptor) | Forms covalent bonds with nucleophilic amino acid side chains (e.g., Cys, Lys, His) in a target protein. |
| Steric Feature | Methyl group at position 2 | Adds steric bulk and alters electronic properties of the double bond. | May fine-tune reactivity and selectivity for specific protein targets compared to a non-methylated acryloyl group. |
The ability to incorporate non-natural structures at specific sites in proteins is a powerful tool in protein engineering. The formation of N-terminal pyroglutamate is a post-translational modification that can occur spontaneously or be enzyme-catalyzed from an N-terminal glutamine residue. nih.govtaylorandfrancis.com This natural process provides a conceptual basis for how a molecule like this compound could be viewed in a protein context.
A hypothetical strategy for site-specific incorporation could involve genetic code expansion, where a non-natural amino acid precursor is incorporated in response to a unique codon. While this has not been reported for this specific compound, the general workflow is well-established. An engineered tRNA/tRNA-synthetase pair would be used to incorporate a precursor, such as an N-acylated glutamine, which could then be cyclized. Alternatively, an N-terminal glutamine could be enzymatically converted to pyroglutamate in vivo, followed by a bioorthogonal chemical reaction to attach the 2-methyl-1-oxoallyl group. nih.gov This would create a protein with a unique, reactive handle at a predetermined location for further study.
| Step | Description | Key Technology/Principle | Expected Outcome |
|---|---|---|---|
| 1. Design | Design a precursor amino acid (e.g., a protected or modified glutamine) suitable for ribosomal translation. | Unnatural Amino Acid (UAA) design. | A stable UAA that can be charged onto a tRNA. |
| 2. Genetic Engineering | Introduce a unique codon (e.g., an amber stop codon) at the desired site in the gene of interest. Introduce the engineered tRNA/synthetase pair. | Amber suppression mutagenesis. | A cellular system capable of incorporating the UAA. |
| 3. Protein Expression | Express the protein in media supplemented with the UAA. | In vivo protein synthesis. | A full-length protein with the UAA at the specified site. |
| 4. Post-translational Modification | Induce cyclization of the incorporated precursor to form the 5-oxoproline ring and attach the reactive group (if not already present). | Enzymatic (e.g., glutaminyl cyclase) or chemical conversion. nih.gov | The final protein containing the this compound moiety at a single, defined position. |
Once incorporated into a protein, the this compound moiety could serve as a powerful tool to modulate protein function in vitro. The specific effect would depend on the location of its incorporation. If placed within or near an enzyme's active site, the reactive allyl group could covalently bind to a key catalytic residue, leading to irreversible inhibition. This is a common mechanism for targeted drug development.
If incorporated at a protein-protein or protein-ligand interaction interface, the moiety could act as a steric block, physically preventing the binding of a partner molecule. The pyroglutamate headgroup might also form new, favorable or unfavorable, non-covalent interactions that alter the binding affinity. This approach allows for the precise dissection of interaction surfaces and the creation of proteins with novel regulatory properties. For example, the presence of a pyroglutamate at the N-terminus is known to be critical for the conformation and receptor binding of certain peptides and proteins. nih.gov Introducing this modified version could therefore be a strategy to either enhance or disrupt such interactions.
| Incorporation Site | Potential Mechanism of Action | Example Functional Outcome |
|---|---|---|
| Enzyme Active Site | Covalent modification of a catalytic nucleophile by the Michael acceptor. | Irreversible enzyme inhibition. |
| Allosteric Site | Induction of a conformational change upon covalent binding or steric hindrance. | Modulation of enzyme activity (activation or inhibition) from a distance. |
| Protein-Protein Interface | Steric hindrance preventing partner protein binding or covalent cross-linking to the partner protein. | Disruption or stabilization of a protein complex. |
| Protein Surface (Exposed Loop) | Provides a unique chemical handle for attaching other molecules (e.g., fluorophores, biotin). | Creation of a tagged protein for imaging or pulldown assays without disrupting core function. |
Interaction with Other Biomolecules (e.g., RNA, DNA) – In Silico Predictions
In the absence of experimental data, in silico computational methods provide a powerful avenue to predict and analyze the potential interactions of this compound with other biomolecules like RNA and DNA. nih.gov Techniques such as molecular docking and molecular dynamics (MD) simulations can be employed to model these interactions at an atomic level. nih.gov
Molecular docking could be used to predict the preferred binding pose and affinity of the compound to various nucleic acid structures. nih.gov For example, one could test its ability to bind to the grooves of double-stranded DNA, the complex folds of tRNA, or the catalytic core of a ribozyme. The simulation would calculate a docking score based on factors like electrostatic complementarity, hydrogen bonding, and van der Waals forces.
Following docking, MD simulations could provide a more dynamic picture of the interaction over time, assessing the stability of the predicted binding pose and calculating a more rigorous binding free energy. nih.gov Advanced methods like λ-dynamics have shown high accuracy in predicting the binding of small molecules and modifications to RNA. nih.govresearchgate.net Modern platforms like AlphaFold 3 are expanding to predict the structures of complexes involving proteins, nucleic acids, and small molecule ligands with increasing accuracy, and could potentially be used to generate high-confidence models of such interactions. alphafoldserver.com These computational studies would be invaluable for generating hypotheses and prioritizing targets for future experimental validation.
| Target Biomolecule | Target Site | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |
|---|---|---|---|
| dsDNA (B-form) | Minor Groove | -5.8 | Van der Waals contacts with groove walls; H-bond from lactam carbonyl to base edge. |
| RNA G-Quadruplex | Planar G-quartet face | -7.2 | π-stacking between the pyrrolidone ring and a G-quartet; H-bond with loop nucleotide. |
| tRNAPhe | Anticodon Loop | -6.5 | Electrostatic interaction between carboxylate and phosphate (B84403) backbone; H-bond with modified base Y. |
| Protein Kinase (ATP pocket) | Hinge Region | -8.1 | H-bonds mimicking the adenine (B156593) of ATP; potential for covalent reaction with conserved cysteine. |
Future Research Trajectories and Academic Prospects
Development of Novel Synthetic Methodologies for Advanced Analogs and Derivatives
Future synthetic research will likely focus on creating a diverse library of analogs of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline to explore structure-activity relationships. While the N-acylation of pyroglutamic acid is a known transformation, developing more efficient, stereoselective, and environmentally benign methodologies remains a key objective. thieme-connect.de
Standard acylation of pyroglutamic acid can be challenging; for instance, reactions with benzoyl chloride or benzyl (B1604629) chloroformate under typical conditions yield only about 20% of the N-acylated product. thieme-connect.de This highlights the need for improved catalytic systems. A common strategy for producing N-protected pyroglutamic acid derivatives involves the cyclization of an already N-protected glutamic acid. thieme-connect.de A straightforward synthesis of N-methacryloyl-L-proline, a structurally similar compound, has been achieved by reacting L-proline with methacryloyl chloride under basic conditions (pH 10.5-10.7) in a biphasic water/diethyl ether system. prepchem.com This method could be adapted for the synthesis of the title compound from 5-oxo-L-proline.
Future methodologies could explore:
Enzyme-Catalyzed Synthesis: Lipases, such as the one from Candida antarctica B, have shown effectiveness in catalyzing the esterification of pyroglutamic acid and could be explored for amidation reactions to create N-acyl derivatives under mild conditions. researchgate.net
Multicomponent Reactions: Innovative one-pot multicomponent reactions, which have been successfully used to create other complex pyroglutamic acid derivatives, could offer an efficient pathway to novel analogs. nih.gov
Flow Chemistry: Continuous flow reactors could provide better control over reaction parameters (temperature, pressure, stoichiometry), potentially improving yields and purity while enabling safer handling of reactive intermediates.
Advanced Catalysis: The use of novel organocatalysts or transition-metal catalysts could facilitate the direct N-acylation of the pyroglutamic acid lactam with higher efficiency and selectivity than current methods. figshare.com
Research into modifying the pyroglutamic acid ring itself is also a promising direction. Methodologies for creating 3-substituted and other functionalized pyroglutamic acids are being actively developed, which could be combined with N-acylation to produce a wide array of advanced derivatives. mdpi.comclockss.orgsemanticscholar.org
Table 1: Potential Synthetic Strategies for this compound and its Analogs
| Methodology | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Direct Acylation | Reaction of 5-oxo-L-proline with methacryloyl chloride or anhydride (B1165640) in the presence of a base. prepchem.com | Straightforward, one-step process. | Can suffer from low yields and side reactions; requires optimization. thieme-connect.de |
| Enzymatic Catalysis | Use of enzymes like lipases to catalyze the N-acylation reaction. researchgate.net | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, cost, and identifying suitable enzymes for N-acylation. |
| Multicomponent Reactions | One-pot synthesis combining multiple starting materials to build complex derivatives. nih.gov | High efficiency, atom economy, rapid generation of diversity. | Requires significant methods development and optimization. |
| Cyclization of Precursors | N-acylation of L-glutamic acid followed by acid-catalyzed cyclization to form the pyroglutamate (B8496135) ring. thieme-connect.de | Can be more efficient than direct acylation of the lactam. | Adds an extra step to the synthetic sequence. |
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the process of discovering and refining new molecules. For a compound like this compound, these computational tools can accelerate the design-make-test-analyze cycle significantly.
Generative chemistry models can design novel molecules de novo by learning from vast datasets of existing chemical structures and their properties. Starting with the this compound scaffold, generative algorithms could propose thousands of virtual analogs with high potential for desired biological activities or material properties. These models can explore a much broader chemical space than traditional methods by suggesting modifications to the pyroglutamate ring, the acyl chain, or both, while ensuring synthetic feasibility through integrated scoring functions. This approach can lead to the discovery of entirely new scaffolds that retain the key pharmacophoric or reactive features of the parent molecule but possess improved characteristics.
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) models, will be instrumental in optimizing analogs of this compound. By training ML algorithms on experimental data from a synthesized library of derivatives, researchers can build models that accurately predict the biological efficacy (e.g., antifungal or anti-inflammatory activity) or material properties of untested compounds. nih.gov These models identify key molecular descriptors—such as specific functional groups, electronic properties, or 3D shape—that correlate with desired outcomes. This predictive power allows for the prioritization of synthetic targets, focusing resources on compounds with the highest probability of success and minimizing unnecessary experimentation.
Advancements in High-Throughput Screening and Complementary Computational Methods for Hit Identification
To efficiently test the large number of analogs proposed by generative models, high-throughput screening (HTS) will be essential. HTS allows for the rapid testing of thousands of compounds against a specific biological target. For derivatives of this compound, HTS assays could be developed to screen for various activities, such as inhibition of specific enzymes, antimicrobial effects, or anti-inflammatory responses in cell-based models. researchgate.net
Complementing HTS, computational methods like molecular docking and virtual screening can pre-filter large virtual libraries of compounds. These techniques model the interaction between a potential drug molecule and its biological target (e.g., a protein's active site). By simulating these interactions, virtual screening can identify and rank compounds based on their predicted binding affinity, allowing researchers to screen millions of virtual molecules and select a smaller, more promising set for physical HTS. This synergy between computational pre-screening and physical HTS dramatically increases the efficiency of hit identification.
Expanding Applications in Chemical Biology and Advanced Biomaterials
The dual nature of this compound—possessing a biologically relevant amino acid derivative scaffold and a polymerizable methacryloyl group—opens up exciting possibilities in chemical biology and biomaterials science.
Chemical Biology Probes: The methacryloyl group can act as a Michael acceptor, making it a potential covalent binder to biological nucleophiles like cysteine residues in proteins. This reactivity could be harnessed to design covalent inhibitors or activity-based probes to study specific enzyme families.
Advanced Biomaterials: The polymerizable nature of the methacryloyl group is a key feature for materials science. prepchem.com This compound could serve as a monomer for the creation of novel biocompatible and biodegradable polymers. Potential applications include:
Hydrogels: Copolymers of this monomer with other hydrophilic monomers could form hydrogels for drug delivery, tissue engineering scaffolds, or soft contact lenses. The pyroglutamic acid moiety could impart specific biocompatibility or cell-adhesion properties.
Functional Surfaces: The monomer could be grafted onto surfaces to create biocompatible coatings for medical implants or biosensors.
Research in this area would involve synthesizing polymers and copolymers and characterizing their physical properties (e.g., mechanical strength, swelling ratio, degradation rate) and biological compatibility.
Contribution to the Fundamental Understanding of Amino Acid and Peptide Chemistry
Studying this compound contributes to the fundamental knowledge of amino acid and peptide chemistry. Pyroglutamic acid is the N-terminal residue of many peptides and proteins, where it is formed by the cyclization of glutamine. nih.gov This modification plays a crucial role in peptide stability by protecting against degradation by aminopeptidases.
Compound Index
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of 1-(2-Methyl-1-oxoallyl)-5-oxo-L-proline?
- Methodology : Utilize nuclear magnetic resonance (NMR) spectroscopy for stereochemical analysis, complemented by high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns. Infrared (IR) spectroscopy can identify functional groups (e.g., carbonyl groups at 1700–1750 cm⁻¹). For crystalline samples, X-ray crystallography provides definitive structural confirmation. Stability during analysis should be monitored using HPLC with UV detection .
Q. What synthetic routes are feasible for preparing this compound, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : Condensation of 5-oxo-L-proline with 2-methyl-1-oxoallyl chloride in anhydrous dimethylformamide (DMF) at 0–5°C, followed by neutralization. Monitor reaction progress via thin-layer chromatography (TLC) with ninhydrin staining .
- Optimization : Adjust pH to 7–8 to prevent racemization. Use inert atmospheres (N₂/Ar) to avoid oxidation of the oxoallyl group. Yield improvements (~15–20%) are achievable by replacing DMF with tetrahydrofuran (THF) at reflux .
Q. What enzymatic pathways involve 5-oxo-L-proline as a substrate or product?
- Key Pathways :
- Glutathione Metabolism : γ-Glutamylcyclotransferases (EC 4.3.2.9) catalyze the conversion of γ-glutamyl-amino acids to 5-oxo-L-proline, a critical step in glutathione recycling .
- Antibiotic Biosynthesis : In butirosin B production, γ-L-glutamyl-butirosin B cyclotransferase (EC 4.3.2.6) releases 5-oxo-L-proline during side-chain cleavage .
- Experimental Validation : Use enzyme kinetics assays (e.g., spectrophotometric monitoring at 340 nm for NADPH oxidation) to confirm activity .
Advanced Research Questions
Q. How do enzymes like γ-glutamylcyclotransferase specifically recognize and process 5-oxo-L-proline-containing substrates?
- Mechanistic Insights :
- Active-Site Residues : Mutagenesis studies reveal that conserved histidine and aspartate residues in γ-glutamylcyclotransferases facilitate substrate binding via hydrogen bonding to the proline ring .
- Transamidation Mechanism : The α-amine of the terminal γ-glutamate attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses into 5-oxo-L-proline .
- Experimental Design : Employ X-ray crystallography of enzyme-substrate complexes and isotopic labeling (¹³C/¹⁵N) to track bond rearrangements .
Q. What experimental conditions affect the stability of 5-oxo-L-proline derivatives, and how can degradation be mitigated?
- Stability Data :
| Condition | Degradation Rate (t₁/₂) | Major Degradation Product |
|---|---|---|
| Aqueous solution, pH 7, 25°C | >14 days | None detected |
| 120°C, dry heat, 1 hour | ~30% decomposition | Glutamic acid |
- Mitigation Strategies : Store derivatives at −20°C in lyophilized form. Avoid prolonged heating above 80°C in aqueous media .
Q. Which analytical techniques are most reliable for quantifying 5-oxo-L-proline in complex biological matrices?
- Method Comparison :
| Technique | Sensitivity (LOD) | Matrix Compatibility | Reference |
|---|---|---|---|
| LC-MS/MS | 0.1 nM | Serum, tissue | |
| Derivatization + GC-MS | 1 nM | Cell lysates | |
| Enzymatic Assay | 10 nM | Bacterial cultures |
- Protocol : For LC-MS/MS, use a C18 column with 0.1% formic acid in water/acetonitrile gradient. Confirm identity via retention time alignment and MS² fragmentation .
Q. How does 5-oxo-L-proline integrate into metabolic networks under oxidative stress conditions?
- Pathway Analysis :
- Glutathione Depletion : Elevated 5-oxo-L-proline in Lyme disease sera correlates with impaired glutathione recycling, suggesting its role as a biomarker of oxidative stress .
- Interactome Mapping : Use ¹³C-labeled 5-oxo-L-proline in flux analysis to trace incorporation into proline, glutamate, and downstream TCA cycle intermediates .
Q. How should researchers address contradictions in reported metabolic roles of 5-oxo-L-proline across studies?
- Case Example : While Kerstholt et al. observed increased glutathione metabolism in Borrelia burgdorferi-stimulated PBMCs , some in vitro models show no change.
- Resolution Strategy :
Contextual Factors : Compare pathogen vs. host-specific enzyme expression (e.g., CHAC1 in humans vs. bacterial cyclotransferases) .
Dose-Response Experiments : Titrate 5-oxo-L-proline concentrations in cell cultures to identify threshold effects.
Multi-Omics Integration : Pair metabolomics data with transcriptomic profiling of γ-glutamylcyclotransferase isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
